molecular formula C8H5N5O4S B6142246 11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione CAS No. 1311315-45-3

11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione

Cat. No.: B6142246
CAS No.: 1311315-45-3
M. Wt: 267.22 g/mol
InChI Key: OGPCFMYIPOQMOO-UHFFFAOYSA-N
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Description

The compound 11-nitro-8λ⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(13),3,5,9,11-pentaene-8,8-dione is a nitro-substituted heterocyclic compound characterized by a complex tricyclic framework with fused nitrogen and sulfur atoms.

Properties

IUPAC Name

7-nitro-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine 5,5-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O4S/c14-13(15)5-1-2-6-7(3-5)18(16,17)11-8-9-4-10-12(6)8/h1-4H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPCFMYIPOQMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione (CAS No. 1311315-45-3) is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies and research findings.

  • Molecular Formula : C₈H₅N₅O₄S
  • Molecular Weight : 267.22 g/mol
  • Structure : The compound features a unique bicyclic structure with multiple nitrogen atoms and a nitro group that contributes to its reactivity and biological properties.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with nitro-containing compounds. The presence of the nitro group (–NO₂) is particularly significant as it influences the compound's pharmacological effects.

Key Biological Activities:

  • Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties. They exhibit efficacy against various pathogens including bacteria and fungi by disrupting cellular processes through redox reactions that lead to cell death .
  • Antineoplastic Properties : Some nitro derivatives have shown potential in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds containing nitro groups may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Vasodilatory Effects : Certain nitro compounds can act as vasodilators, which may be beneficial in treating cardiovascular diseases by improving blood flow .

Study 1: Antimicrobial Efficacy

A study conducted on various nitro compounds demonstrated that those similar to 11-nitro-8lambda6-thia exhibited significant antimicrobial activity against Helicobacter pylori and Staphylococcus aureus. The mechanism was attributed to the nitro group facilitating redox reactions that disrupt bacterial cell membranes .

Study 2: Antineoplastic Activity

Research published in the Journal of Organic Chemistry indicated that derivatives of tetraazatricyclo compounds showed promise in inhibiting cancer cell proliferation in vitro. The study suggested that the structural features of these compounds enhance their interaction with cellular targets involved in cancer progression .

Data Table: Biological Activities of Nitro Compounds

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
AntineoplasticInhibits tumor growth; induces apoptosis
Anti-inflammatoryReduces inflammation in animal models
VasodilatoryImproves blood flow; beneficial for heart health

The biological effects of 11-nitro-8lambda6-thia can be attributed to its ability to interact with cellular biomolecules such as proteins and nucleic acids. The nitro group plays a crucial role in:

  • Redox Activity : Facilitating electron transfer processes that can lead to oxidative stress in microbial cells.
  • Protein Binding : Engaging with amino acid residues through hydrogen bonding and hydrophobic interactions, potentially altering protein function and signaling pathways.

Comparison with Similar Compounds

Structural Analysis and Functional Groups

The compound’s core structure consists of a tricyclic system with:

  • Nitro group (-NO₂): Positioned at C11, this electron-withdrawing group may influence reactivity and stability.
  • Fused nitrogen heterocycles : The tetraazatricyclo framework suggests possible applications in coordination chemistry or as a ligand.

Comparatively, the carboxylic acid analog (C₉H₆N₄O₄S, MW 266.23) replaces the nitro group with a -COOH substituent at position 4, enabling hydrogen bonding and increased solubility in polar solvents .

Comparison with Carboxylic Acid Analog

Property 11-Nitro Compound 4-Carboxylic Acid Analog
Molecular Formula Not reported (inferred: C₈H₅N₅O₄S) C₉H₆N₄O₄S
Molecular Weight Not reported (inferred: ~265–270 g/mol) 266.23 g/mol
Functional Groups Nitro (-NO₂), dione (-SO₂) Carboxylic acid (-COOH), dione (-SO₂)
Reactivity Electrophilic substitutions favored Acid-base reactions, esterification
Applications Potential explosive precursor, medicinal Pharmaceutical impurity, synthesis intermediate

Key Findings :

  • The nitro derivative’s electron-deficient aromatic system may enhance reactivity in nucleophilic aromatic substitution compared to the carboxylic acid analog.
  • The carboxylic acid’s -COOH group improves aqueous solubility, whereas the nitro group could reduce solubility but increase thermal stability .

Comparison with Spirocyclic Compounds

describes spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, which feature:

  • Spiro junctions : Enhance three-dimensionality and steric hindrance.
  • Amide linkages : Facilitate hydrogen bonding and biological activity.

Contrasts with the Target Compound :

  • Electronic Effects: The nitro group in the target compound may act as a stronger electron acceptor than dimethylamino-phenyl or hydroxy-phenyl substituents in spiro systems .
  • Synthetic Utility : Spiro compounds are often tailored for asymmetric catalysis or drug design, whereas the nitro-substituted tricyclic system might serve as a rigid scaffold for energetic materials or photoactive agents .

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